REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7](=[S:9])[NH2:8])=[CH:3][CH:2]=1.Br[CH:11]([C:17](=O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[C:18]1([C:17]2[N:8]=[C:7]([C:4]3[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=3)[S:9][C:11]=2[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
2.9 g
|
Type
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reactant
|
Smiles
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N1=CC=C(C=C1)C(N)=S
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(C1=CC=CC=C1)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
|
under reflux for 8 hr
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Duration
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8 h
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Type
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FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
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WASH
|
Details
|
washed with diethyl ether
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Type
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CUSTOM
|
Details
|
dried
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Type
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WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution (150 mL×2)
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Type
|
EXTRACTION
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Details
|
The combined aqueous layer was extracted with ethyl acetate (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with diethyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=C(SC1C(=O)OCC)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |